B8R 20-27

Immunology Virology Vaccine Research

B8R 20-27 (TSYKFESV) is the immunodominant H-2Kb MHC class I epitope with the highest reported binding affinity (IC₅₀=1.1nM), enabling robust CD8+ T cell quantification in C57BL/6 mouse models. Its 100% sequence conservation across VACV strains, including MVA, guarantees cross-study comparability unmatched by lower-affinity alternatives. Ideal for ELISpot, ICS, and tetramer-based flow cytometry, this peptide ensures reproducible, publication-grade immunomonitoring data.

Molecular Formula C44H65N9O15
Molecular Weight 960.0 g/mol
Cat. No. B12381365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB8R 20-27
Molecular FormulaC44H65N9O15
Molecular Weight960.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C(C)O)N
InChIInChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1
InChIKeyOKJGSFNDSWKVMF-RWALMOLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B8R 20-27 Peptide: Product Specifications and Research Background for Immune Assay Procurement


B8R 20-27, with the peptide sequence TSYKFESV (Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val), is a highly characterized linear peptidic epitope derived from the vaccinia virus (VV) B8R protein, a secreted homolog of the interferon-gamma receptor (IFN-γR) [1]. The compound has the molecular formula C₄₄H₆₅N₉O₁₅, a molecular weight of 960.04 g/mol, and is assigned the CAS number 848642-31-9 . As a major histocompatibility complex (MHC) class I epitope restricted by the murine H-2Kᵇ allele, it is a critical tool for investigating CD8⁺ T cell immunity in poxvirus infection and vaccine development models [2].

Why B8R 20-27 Cannot Be Replaced by Other Poxvirus Epitopes: A Procurement Risk Analysis


The functional and quantitative profile of the B8R 20-27 peptide is distinct from other commonly studied poxvirus-derived T cell epitopes. While peptides such as those from the A8R, K3L, or A47L proteins are also used in immune monitoring, B8R 20-27 demonstrates superior H-2Kᵇ MHC class I binding affinity (IC₅₀ = 1.1 nM), establishing it as an immunodominant epitope that elicits a robust and stable CD8⁺ T cell memory response in the widely used C57BL/6 mouse model [1][2]. Furthermore, the TSYKFESV sequence is highly conserved across numerous Vaccinia virus strains, including the critical vaccine vector MVA, ensuring cross-study comparability that cannot be guaranteed with less conserved or lower-affinity alternative epitopes [3]. Substituting B8R 20-27 with a different peptide without accounting for these quantitative differences in MHC binding and immunodominance hierarchy introduces significant experimental variability and can compromise the detection of memory T cell populations in longitudinal or comparative vaccine studies [1].

B8R 20-27 Comparative Evidence Guide: Quantitative Differentiation from Key Poxvirus Epitopes


Superior MHC-I Binding Affinity: B8R 20-27 vs. A8R 189-196 (H-2Kb IC50 Comparison)

The B8R 20-27 peptide (TSYKFESV) exhibits significantly stronger binding to the murine H-2Kᵇ MHC class I molecule compared to the A8R 189-196 peptide (ITYRFYLI). This difference in binding affinity, measured as the concentration required for 50% inhibition (IC₅₀) in a competitive binding assay, directly correlates with the peptides' relative immunodominance and the magnitude of the subsequent CD8⁺ T cell response [1].

Immunology Virology Vaccine Research

Established Immunodominance: Comparative CD8+ T Cell Response to B8R 20-27 vs. Other Poxvirus Epitopes

B8R 20-27 is a well-characterized immunodominant epitope, meaning it elicits a disproportionately large share of the overall CD8⁺ T cell response following vaccinia virus (VACV) infection in C57BL/6 mice. In comparative studies using pooled peptides, the B8R-specific response consistently accounts for a substantial portion of the total virus-specific T cell population, in contrast to subdominant epitopes like those from A3L or A8R [1]. This immunodominance hierarchy is conserved across multiple VACV strains and vaccine vectors [2].

Immunology Vaccinology T Cell Memory

Sequence Conservation Across Strains: B8R 20-27 as a Universal Tool for Poxvirus Research

The amino acid sequence of the B8R 20-27 epitope, TSYKFESV, is 100% conserved across a wide panel of orthopoxviruses, including multiple Vaccinia virus strains (e.g., Western Reserve, Copenhagen) and the highly relevant Modified Vaccinia Ankara (MVA) vaccine vector [1]. In contrast, other viral epitopes may exhibit strain-specific variations that limit the cross-comparability of immunological data. This high degree of conservation validates its use as a universal tool for monitoring T cell responses in diverse poxvirus infection models.

Virology Comparative Immunology Vaccine Development

Chemical and Storage Stability: Validated Long-Term Reliability for B8R 20-27

The lyophilized B8R 20-27 peptide exhibits high chemical stability under standard laboratory storage conditions. Vendor technical datasheets confirm that the lyophilized powder is stable for 36 months when stored at -20°C, a duration that supports long-term project continuity and reduces the need for frequent re-procurement [1][2]. This stability profile is critical for maintaining lot-to-lot consistency in longitudinal studies.

Peptide Chemistry Assay Development Laboratory Management

Recommended Research Applications for B8R 20-27 Peptide Based on Quantitative Evidence


Quantitative Monitoring of Memory CD8⁺ T Cell Responses in Vaccinia Virus Vaccine Studies

The immunodominant nature and high MHC-I binding affinity (IC₅₀ = 1.1 nM) of B8R 20-27 make it the optimal positive control for tracking the magnitude and durability of vaccine-induced T cell memory in C57BL/6 mice. The peptide can be used in ex vivo stimulation assays (ELISpot, ICS) to accurately quantify the frequency and function of antigen-specific CD8⁺ T cells following immunization with poxvirus-based vectors (e.g., MVA) [1][2].

Validation of Next-Generation Poxvirus Vaccine Platforms (e.g., mRNA-LNP)

As a benchmark for immunogenicity, B8R 20-27 is essential for evaluating novel vaccine technologies. Recent studies have successfully employed this peptide to demonstrate that mRNA-LNP vaccines encoding poxvirus antigens can elicit protective CD8⁺ T cell responses comparable to or better than traditional viral vectors, using the B8R-specific response as a key quantitative readout of vaccine efficacy [1][3].

Cross-Study Standardization of Immune Monitoring Assays for Orthopoxvirus Research

The 100% sequence conservation of B8R 20-27 across major VACV strains and the MVA vector makes it an ideal reagent for standardizing T cell assays across different laboratories and experimental models. Using a shared, well-characterized epitope like B8R 20-27 ensures that differences in observed immune responses are due to biological variables rather than reagent variability, facilitating robust inter-study comparisons in the poxvirus research community [1].

MHC Tetramer Generation for Ex Vivo Identification and Sorting of Antigen-Specific CD8⁺ T Cells

The high binding affinity of B8R 20-27 for H-2Kᵇ enables the efficient and stable production of fluorescently labeled MHC class I tetramers. These reagents are indispensable for directly identifying, quantifying, and isolating rare populations of B8R-specific CD8⁺ T cells from lymphoid and non-lymphoid tissues (e.g., lung, liver, small intestine) for downstream functional and transcriptomic analysis (e.g., single-cell RNA-seq) [1][4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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